molecular formula C9H12N2 B8758543 (Z)-N,N'-dimethylbenzenecarboximidamide CAS No. 29019-38-3

(Z)-N,N'-dimethylbenzenecarboximidamide

Cat. No.: B8758543
CAS No.: 29019-38-3
M. Wt: 148.20 g/mol
InChI Key: LNWZWTFWTFMNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N,N'-Dimethylbenzenecarboximidamide is a stereoisomeric carboximidamide derivative characterized by a benzene ring substituted with two methyl groups on the nitrogen atoms of the imidamide group in a Z-configuration. The Z stereochemistry implies that the higher-priority substituents (methyl groups) are on the same side of the double bond or planar structure, influencing its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, n,n’-dimethyl- typically involves the reaction of benzonitrile with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CN+(CH3)2NHC6H5C(NH(CH3)2 \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{C(NH(CH}_3\text{)}_2 C6​H5​CN+(CH3​)2​NH→C6​H5​C(NH(CH3​)2​

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Z)-N,N'-dimethylbenzenecarboximidamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Applications References
This compound C₉H₁₃N₂ 149.22 (estimated) Z-configuration, N,N'-dimethyl Stereochemistry-dependent reactivity; potential intermediate in organic synthesis [4], [2]
3,5-di-tert-butyl-4-hydroxy-N,N'-dimethylbenzenecarboximidamide C₁₇H₂₈N₂O 276.42 tert-butyl, hydroxyl, N,N'-dimethyl Enhanced hydrophobicity (XLogP: 4.9); possible antioxidant activity due to phenolic -OH group [4]
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide C₁₃H₁₁ClN₂O 246.69 2-chlorophenyl, N'-hydroxy Likely bioactive; chloro substituent may enhance electrophilicity [7]
N-Hydroxy-4-nitro-benzenecarboximidamide C₇H₇N₃O₃ 181.15 4-nitro, N'-hydroxy High reactivity (nitro group); regulated under EPA for significant new uses [6]
2,3-Dimethylbenzenecarboximidamide C₉H₁₂N₂ 148.21 2,3-dimethyl (positional isomer) Altered solubility vs. para/meta isomers [8]
Benzyl-dimethyl-dodecylammonium chloride (BAC12) C₂₁H₃₈ClN 340.0 Quaternary ammonium, dodecyl chain Surfactant/biocide; distinct mechanism vs. carboximidamides [1]

Structural and Electronic Comparisons

  • Steric Effects : The Z-configuration in this compound imposes steric constraints that may limit rotational freedom (rotatable bonds: 4 in analog ), unlike linear quaternary ammonium compounds like BAC12, which have flexible alkyl chains .
  • Electronic Properties : The N-hydroxy substituent in compounds like N-hydroxy-4-nitro-benzenecarboximidamide introduces strong electron-withdrawing effects, enhancing acidity and reactivity compared to methyl-substituted analogs .
  • Positional Isomerism : 2,3-Dimethylbenzenecarboximidamide exhibits lower topological polar surface area (TPSA) compared to para-substituted derivatives, impacting solubility and membrane permeability .

Functional and Application Differences

  • Biocidal Activity : BAC12 and other quaternary ammonium compounds () function as surfactants with broad antimicrobial activity, whereas carboximidamides are more specialized in coordination chemistry or pharmaceutical intermediates .
  • In contrast, dimethyl-substituted analogs lack such restrictions.
  • Computational Studies : DFT analyses on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide () suggest that the Z-configuration stabilizes transition states in reaction mechanisms, a trend likely applicable to this compound .

Properties

CAS No.

29019-38-3

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N,N'-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11)

InChI Key

LNWZWTFWTFMNQD-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)C1=CC=CC=C1

Origin of Product

United States

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